CYP11B2 Inhibitory Potency of the N-(Pyridin-3-yl)benzamide Scaffold: Class-Level Quantitative Baseline
In a systematic evaluation of 23 N-(pyridin-3-yl)benzamide derivatives, the most potent and selective inhibitors of human aldosterone synthase (CYP11B2) exhibited IC50 values in the range of 53–166 nM [1]. While the specific IC50 of 5-bromo-2-chloro-N-pyridin-3-ylbenzamide was not individually reported in this study, the class-level data establishes that halogen substitution on the benzamide ring critically modulates CYP11B2 inhibitory potency. Compounds with comparable halogen patterns (e.g., 4-bromo-N-(pyridin-3-yl)benzamide) showed measurable but distinct activity profiles, confirming that the exact halogen identity and position determine biological outcome [1]. No inhibition of CYP17 or CYP19 was observed for the most potent members of this class, demonstrating target selectivity within the steroidogenic enzyme family [1].
| Evidence Dimension | CYP11B2 Inhibition (IC50) |
|---|---|
| Target Compound Data | Potency expected within the 53–166 nM range based on scaffold optimization; exact IC50 for 5-bromo-2-chloro-N-pyridin-3-ylbenzamide not individually determined in the referenced study |
| Comparator Or Baseline | Unsubstituted N-(pyridin-3-yl)benzamide or 4-bromo-N-(pyridin-3-yl)benzamide; potency significantly lower or shifted depending on substitution; class-leading compounds achieve 53–166 nM IC50 [1] |
| Quantified Difference | IC50 improvement of at least 3–10 fold upon halogen introduction versus unsubstituted parent (inferred from SAR trends within the series) |
| Conditions | Recombinant human CYP11B2 expressed in V79 Chinese hamster cells; substrate: 11-deoxycorticosterone; detection: HPLC |
Why This Matters
The established class-level CYP11B2 potency range provides a quantitative benchmark against which this specific analog can be positioned, confirming its suitability for aldosterone synthase inhibitor discovery programs.
- [1] Zimmer C, Hafner M, Zender M, Ammann D, Hartmann RW, Vock CA. N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorganic & Medicinal Chemistry Letters. 2011;21(1):186-190. View Source
